molecular formula C17H22N2O6S B2391341 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide CAS No. 2309601-64-5

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Cat. No.: B2391341
CAS No.: 2309601-64-5
M. Wt: 382.43
InChI Key: CQZNQHPOEOUFNT-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a tetrahydro-2H-thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions to introduce the oxalamide and tetrahydro-2H-thiopyran moieties. Key steps may include:

    Formation of the benzo[d][1,3]dioxole derivative: This can be achieved through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the oxalamide group: This step often involves the reaction of the benzo[d][1,3]dioxole derivative with oxalyl chloride, followed by the addition of an amine.

    Formation of the tetrahydro-2H-thiopyran ring: This can be synthesized through a ring-closing reaction involving a suitable precursor, such as a diol or a thiol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-(methyl)oxalamide: Lacks the tetrahydro-2H-thiopyran ring, which may result in different biological activities.

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide group.

Uniqueness

The presence of both the benzo[d][1,3]dioxole and tetrahydro-2H-thiopyran moieties in N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide makes it unique. This combination of functional groups may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S/c20-5-6-25-17(3-7-26-8-4-17)10-18-15(21)16(22)19-12-1-2-13-14(9-12)24-11-23-13/h1-2,9,20H,3-8,10-11H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZNQHPOEOUFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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